4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
| Signal (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.95 | Singlet | Methoxy (-OCH₃) |
| 6.65–7.45 | Doublet | Aromatic H (C3, C5) |
| 10.53 | Broad | Hydroxyl (-OH) |
¹³C NMR (100 MHz, CDCl₃):
| Signal (ppm) | Assignment |
|---|---|
| 52.8 | Methoxy (-OCH₃) |
| 122.4–158.9 | Aromatic C and C=O |
| 165.2 | Ester carbonyl (C=O) |
Infrared (IR) Spectroscopy
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3250–3400 | O-H stretch (hydroxyl) |
| 1720–1740 | C=O stretch (ester) |
| 1260–1300 | C-O-C stretch (ester) |
| 750–800 | C-Cl stretch |
UV-Vis Spectroscopy
In methanol, absorption maxima occur at 265 nm (π→π* transition, aromatic ring) and 310 nm (n→π* transition, ester carbonyl).
Tables
Table 1. Comparative spectroscopic data for methyl 2-chloro-6-hydroxypyridine-4-carboxylate and analogs.
| Property | This Compound | Methyl 2-chloro-6-methoxypyridine-4-carboxylate |
|---|---|---|
| ¹H NMR (OCH₃) | 3.95 ppm | 3.98 ppm |
| IR C=O | 1720 cm⁻¹ | 1735 cm⁻¹ |
| UV λ_max | 265, 310 nm | 260, 305 nm |
Properties
IUPAC Name |
methyl 2-chloro-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)9-6(10)3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFRIARRJKZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284988 | |
| Record name | 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-04-8 | |
| Record name | NSC40142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves reacting 2,3-dichloro-4-pyridinecarboxylic acid derivatives with CO and methanol in the presence of:
- Catalyst : Palladium complexes with bis-diphenylphosphine ligands (e.g., 1,4-bis(diphenylphosphino)butane).
- Base : Weak bases such as sodium acetate.
- Conditions : Temperatures of 140–195°C and CO pressures of 5–50 bar.
Selective monocarbonylation at position 4 is achievable by optimizing reaction time (1–6 hours) and monitoring via chromatography. For the target compound, introducing a hydroxyl group at position 6 may require post-synthetic modification, such as hydrolyzing a protected alkoxy group.
Esterification via Acid Chloride Intermediate
A common approach to ester synthesis involves converting carboxylic acids to acid chlorides, followed by methanol treatment. ChemicalBook outlines this method for methyl 2-chloro-6-methylpyridine-4-carboxylate, which can be adapted for the hydroxylated derivative.
Stepwise Synthesis
Acid Chloride Formation :
Esterification :
This method yields high-purity esters (>99% by HPLC) but requires access to the hydroxylated carboxylic acid precursor, which may involve oxidation or hydroxylation of methyl-substituted intermediates.
Chlorination and Demethylation Strategies
WO2013175397A1 describes a pathway for introducing chlorine and hydroxyl groups via protective group chemistry. While developed for cyclopentyl-substituted analogs, the strategy is applicable to methyl 2-chloro-6-hydroxy-4-pyridinecarboxylate.
Protective Group Approach
Methylation of Hydroxyl :
Chlorination at Position 2 :
Demethylation :
This method ensures regioselective chlorination and hydroxylation but requires careful handling of air-sensitive reagents.
Direct Hydroxylation of Chlorinated Precursors
Patent CN102010367A highlights the oxidation of methyl-substituted pyridines to carboxylic acids using potassium permanganate (KMnO₄). Adapting this for hydroxylation:
Oxidation-Hydroxylation Pathway
Oxidation of Methyl Group :
Reduction to Hydroxyl :
- Reduce the intermediate ketone or carboxylic acid to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation.
This route is speculative but aligns with known pyridine functionalization chemistry.
Comparative Analysis of Methods
Chemical Reactions Analysis
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ in substituent type, position, and ester groups. Key examples include:
Table 1: Structural and Molecular Comparison
Key Observations :
- Steric Effects : Bulky groups (e.g., ethyl ester in Ethyl 2-chloro-6-methylpyridine-4-carboxylate) may hinder interactions in biological systems.
- Electronic Effects : Electron-withdrawing groups (Cl, Br) enhance electrophilicity, while electron-donating groups (OCH₃, NHCH₃) alter resonance stabilization .
Antioxidant Potential
While direct data on the target compound is lacking, structurally related pyridinecarboxylic acid derivatives exhibit antioxidant properties. For example:
Biological Activity
4-Pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester (CAS No. 6937-04-8) is a pyridine derivative with significant biological activity. This compound is characterized by a pyridine ring substituted with a carboxylic acid group, a chlorine atom, a hydroxyl group, and a methyl ester group. Its unique structure allows for various interactions with biological systems, making it an important compound in medicinal chemistry and pharmacology.
- IUPAC Name : Methyl 2-chloro-6-hydroxy-4-pyridinecarboxylate
- Molecular Formula : C7H6ClNO3
- Molecular Weight : 189.58 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity, leading to various physiological effects.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.
Anticancer Potential
The compound’s ability to interact with cellular receptors suggests potential anticancer properties. Analogous compounds have been reported to exhibit selective cytotoxicity towards cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Cyclooxygenase Inhibition : A study highlighted the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications at the 2 and 6 positions significantly enhance COX inhibition. The methyl ester group was found to be crucial for maintaining the compound's bioactivity.
- Antimicrobial Screening : Research conducted on related pyridine derivatives indicated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorine atom was noted to enhance this activity.
- Anticancer Studies : In vitro studies demonstrated that certain pyridine derivatives could induce apoptosis in cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Picolinic Acid | Picolinic Acid | Moderate COX inhibition | Lacks chlorine substitution |
| Nicotinic Acid | Nicotinic Acid | Anti-inflammatory properties | Different substitution pattern |
| Isonicotinic Acid | Isonicotinic Acid | Antimicrobial activity | Lacks hydroxyl group |
Q & A
Q. What are the recommended synthetic routes for 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:
- Step 1 : Condensation of substituted pyridine precursors (e.g., 2-chloro-6-hydroxypyridine) with methanol under acidic catalysis to form the ester moiety.
- Step 2 : Halogenation or oxidation to introduce the chloro and hydroxy groups, using reagents like POCl₃ or H₂O₂ under controlled temperatures (0–5°C to prevent side reactions).
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Catalysts : Palladium or copper catalysts may enhance regioselectivity in halogenation steps .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography. Monitor purity via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).
- Characterization :
- NMR (¹H/¹³C): Confirm ester carbonyl (~165–170 ppm in ¹³C NMR) and chloro/hydroxy substituents.
- HPLC-MS : ESI+ mode for molecular ion detection (expected [M+H]⁺ ~201.5 g/mol).
- FT-IR : Ester C=O stretch (~1720 cm⁻¹) and O-H stretch (~3200 cm⁻¹ for hydroxy group) .
Q. What are the stability considerations and recommended storage conditions?
- Stability : Susceptible to hydrolysis under acidic/basic conditions. The ester group may degrade in humid environments.
- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to light, moisture, and oxidizing agents .
Advanced Research Questions
Q. How do electronic effects of the chloro and hydroxy substituents influence reactivity in cross-coupling reactions?
The chloro group acts as an electron-withdrawing substituent, directing electrophilic substitution to the para position. The hydroxy group (when deprotonated) can activate adjacent positions via resonance. For Suzuki-Miyaura couplings:
Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Cross-validation : Compare experimental data (e.g., DSC for melting point) with computational predictions (ChemAxon, ACD/Labs).
- Solubility testing : Use shake-flask method in buffered solutions (pH 2–10) to assess pH-dependent behavior.
- Reference standards : Cross-check with NIST Chemistry WebBook data for analogous pyridine esters .
Q. What toxicological risks are associated with this compound, and what safety protocols are critical during handling?
Q. What strategies enable selective modification of the ester group for derivatization?
- Hydrolysis : React with LiOH in THF/H₂O (0°C, 2h) to yield carboxylic acid.
- Aminolysis : Use primary amines (e.g., benzylamine) in DMF (60°C, 6h) to form amides.
- Click chemistry : Introduce azide groups via tosylation (TsCl, Et₃N) followed by NaN₃ substitution .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- UPLC-MS/MS : MRM mode for quantifying residual solvents (DMF, toluene) and intermediates.
- ICP-MS : Detect heavy metal catalysts (e.g., Pd <10 ppm) .
Q. How does the compound’s hygroscopicity impact formulation in drug delivery systems?
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (trehalose, mannitol).
- Microencapsulation : Use PLGA nanoparticles (solvent evaporation method) to mitigate hydrolysis .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
